molecular formula C12H10N2OS B2621192 [5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine CAS No. 885527-18-4

[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine

Cat. No. B2621192
CAS RN: 885527-18-4
M. Wt: 230.29
InChI Key: GQCOQKCMXKBKIE-UHFFFAOYSA-N
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Description

“5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde” is a compound with the CAS Number: 34653-56-0. It has a molecular weight of 229.26 . It is used in the synthesis of antitumor agents .


Synthesis Analysis

This compound can be prepared by reacting with compounds possessing an activated methyl or methylene group, namely 2-acetylfuran, 2-acetylthiophene, and others . The reactions were carried out by heating the reactants in ethanol in the presence of a catalytic amount of aqueous sodium hydroxide or triethylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7NO2S/c14-7-8-5-6-10 (15-8)12-13-9-3-1-2-4-11 (9)16-12/h1-7H .


Chemical Reactions Analysis

Reactions of this compound with 2-acetylfuran, 2-acetylthiophene, and some compounds containing an active methylene group gave a number of new derivatives .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 175-176°C .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). Researchers have compared the inhibitory concentrations of newly synthesized molecules with standard reference drugs. These compounds are synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques. Additionally, structure-activity relationships and molecular docking studies against the target DprE1 contribute to the search for potent inhibitors with enhanced anti-tubercular activity .

Anti-Bacterial and Anti-Fungal Properties

The benzothiazole scaffold has enormous biological applications, including anti-bacterial and anti-fungal effects. These derivatives exhibit inhibitory activity against various microbial strains, making them potential candidates for drug development .

Anti-Inflammatory Potential

Benzothiazole-furan-methanamine derivatives have been investigated for their anti-inflammatory properties. Their ability to modulate inflammatory pathways makes them interesting targets for further research .

Antitumor and Anticancer Effects

Certain benzothiazole-furan-methanamine compounds demonstrate antitumor and anticancer activity. Researchers have identified lead compounds that outperform reference drugs like 5-fluorouracil, cisplatin, and curcumin .

Antioxidant Activity

The benzothiazole nucleus also exhibits antioxidant properties. These derivatives may play a role in scavenging free radicals and protecting cells from oxidative damage .

Other Applications

Beyond the mentioned fields, benzothiazole-furan-methanamine derivatives have been explored for their potential in various areas, including anti-HIV, anti-parkinson, anti-diabetic, angiogenesis inhibition, and more. Further research is needed to fully uncover their diverse applications .

Safety And Hazards

The safety information for this compound includes hazard statements H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[5-(1,3-benzothiazol-2-yl)furan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c13-7-8-5-6-10(15-8)12-14-9-3-1-2-4-11(9)16-12/h1-6H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCOQKCMXKBKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine

CAS RN

885527-18-4
Record name [5-(1,3-benzothiazol-2-yl)furan-2-yl]methanamine
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